molecular formula C20H19N3O3S B5592878 N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide

Cat. No.: B5592878
M. Wt: 381.4 g/mol
InChI Key: CBMQNTZAIZZSGR-CIAFOILYSA-N
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Description

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline ring, a sulfanylacetamide group, and a dimethoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-quinolin-2-ylsulfanylacetamide in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can intercalate with DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can bind to enzymes and receptors, modulating their activity and affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-25-17-9-7-14(11-18(17)26-2)12-21-23-19(24)13-27-20-10-8-15-5-3-4-6-16(15)22-20/h3-12H,13H2,1-2H3,(H,23,24)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMQNTZAIZZSGR-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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